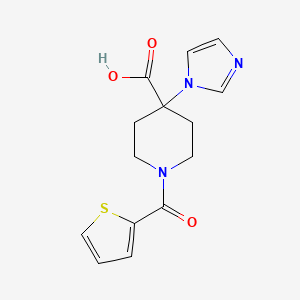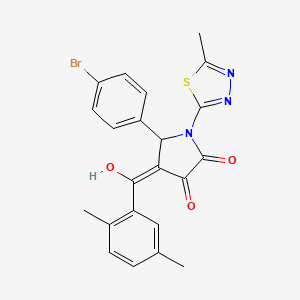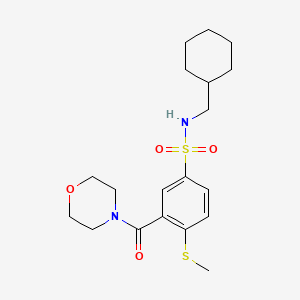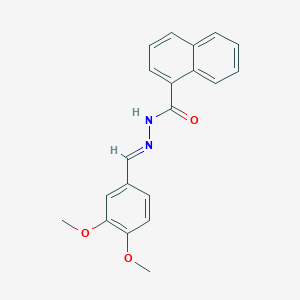![molecular formula C15H22N2O4S B5291629 N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as NM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, NM-3 has been found to have a different mechanism of action and is being investigated for its potential use in treating a variety of diseases.
Mechanism of Action
The exact mechanism of action of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of numerous proteins within cells, including those involved in cancer cell growth and inflammation. By inhibiting Hsp90, N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide may be able to disrupt these processes and prevent the growth and spread of cancer cells or reduce inflammation.
Biochemical and Physiological Effects:
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In addition, it has been shown to modulate the activity of immune cells and promote the production of regulatory T cells, which are important for maintaining immune homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is that it has been extensively studied in vitro and in animal models, which has provided a wealth of information about its potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are many potential future directions for research on N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another area of interest is its potential use in treating autoimmune disorders such as rheumatoid arthritis or lupus. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide in order to maximize its therapeutic benefits.
Synthesis Methods
The synthesis of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide involves the reaction of 2-methyl-1-(4-morpholinylcarbonyl)propylamine with benzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)14(15(18)17-8-10-21-11-9-17)16-22(19,20)13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNCJQMICFKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)

![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)

![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)

![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)

![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)